molecular formula C8H7BrClF B1471687 1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene CAS No. 1510609-23-0

1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene

Cat. No. B1471687
CAS RN: 1510609-23-0
M. Wt: 237.49 g/mol
InChI Key: GHZPWODBGNIGPJ-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene” is a brominated derivative of methylbenzene . The compound’s structure and reactivity are influenced by the presence of the bromomethyl group, which can participate in further chemical transformations .


Synthesis Analysis

The synthesis of brominated benzene derivatives can involve different strategies . For instance, the intramolecular bromo-amination of benzene aminals has been used for the asymmetric synthesis of complex structures . Bromination of benzenes can lead to various brominated products . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene" .


Molecular Structure Analysis

The molecular structure of brominated benzenes has been extensively studied . The conformational preferences of brominated benzenes, such as 1-bromomethylbenzene, have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated benzenes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromobenzenes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromobenzene reveals the thermodynamic equilibrium between axial and equatorial conformers.

Scientific Research Applications

Steric and Electronic Effects in SNAr Reactions

The study by Onyido and Hirst (1991) discusses the influence of steric and electronic effects on the mechanism of SNAr reactions in dimethyl sulphoxide. The research highlights how the reactivity in aromatic nucleophilic substitution reactions can be modulated by the interplay of these factors, providing insights into designing more efficient synthesis processes involving halogenated aromatic compounds like 1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene (Onyido & Hirst, 1991).

Applications in Macrocyclic Chemistry

Plenio and Diodone (1996) synthesized novel fluoro cryptands and fluoro crown ethers, exploring the σ-donor capabilities of covalently bonded fluorine for Group I and II metal ions. The study's synthetic strategies could apply to derivatives of 1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene, expanding the utility of such halogenated aromatics in creating complexation agents for metal ions (Plenio & Diodone, 1996).

Synthesis of Bromomethylated Aromatic Compounds

The synthesis and application of bromomethylated aromatic compounds, as discussed by Guo Zhi-an (2009), are critical for the development of intermediates in organic synthesis. This research provides valuable information on optimizing conditions for the bromination of aromatic compounds, which is directly relevant to the synthesis and application of 1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene (Guo Zhi-an, 2009).

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene” is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways .

Safety and Hazards

“1-(Bromomethyl)-2-chloro-4-fluoro-5-methylbenzene” may pose certain hazards. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5-2-6(4-9)7(10)3-8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZPWODBGNIGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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